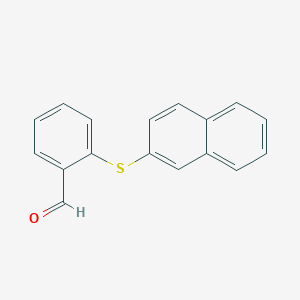

2-(2-Naphthylthio)benzaldehyde

Description

Significance of Aryl Aldehydes in Contemporary Organic Synthesis

Aryl aldehydes, organic compounds where an aldehyde group is attached to an aromatic ring, are fundamental building blocks in modern organic synthesis. Current time information in Bangalore, IN. Their importance stems from the reactivity of the formyl group (–CHO), which readily participates in a wide array of chemical transformations. unibo.it These compounds are key intermediates in the synthesis of pharmaceuticals, polymers, dyes, and fragrances. scbt.com

The aldehyde functional group can undergo nucleophilic addition reactions, condensations, reductions to alcohols, and oxidations to carboxylic acids. unibo.itrsc.org This versatility allows for the construction of more complex molecular frameworks. For instance, aryl aldehydes are crucial precursors for synthesizing Schiff bases, chalcones, and various heterocyclic systems. Current time information in Bangalore, IN. The ability to introduce a wide range of substituents onto the aromatic ring further allows for the fine-tuning of the molecule's electronic and steric properties, making aryl aldehydes exceptionally valuable in the design of target-specific molecules. scbt.comjst.go.jp

The Unique Role of Thioether Linkages in Tailored Molecular Architectures

The thioether linkage (C-S-C) is a critical functional group in the design of specialized molecules. Unlike its oxygen analogue (the ether linkage), the thioether bond possesses distinct geometric and electronic properties. The C-S-C bond angle is typically smaller (around 105°-108°) compared to the C-O-C angle (~118°), imparting specific conformational constraints on molecules. thieme-connect.commdpi.com The sulfur atom, with its available 3p orbitals and higher polarizability, can engage in unique electronic interactions and serve as a soft donor atom for metal coordination. mdpi.combldpharm.com

In materials science and supramolecular chemistry, thioether linkages are used to construct complex architectures, including polymers and macrocycles. pharmaffiliates.comsigmaaldrich.com The conversion of thiolate to thioether linkages can drive significant structural transitions in molecular assemblies. pharmaffiliates.com In medicinal chemistry, the thioether group is present in various bioactive compounds and can influence a molecule's pharmacokinetic profile. thieme-connect.de The synthesis of aryl thioethers is a well-developed field, with methods like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions providing reliable routes to these structures. thieme-connect.comthieme-connect.de

Structural and Functional Context of 2-(2-Naphthylthio)benzaldehyde within Organosulfur Chemistry and Aldehyde Derivatization

This compound integrates the functionalities of an aryl aldehyde and a diaryl thioether. While specific literature on this exact molecule is sparse, its chemical nature can be inferred from established principles of organosulfur chemistry and aldehyde reactivity.

Synthesis and Structure: The synthesis of this compound can be achieved through standard methods for aryl thioether formation. A common approach would be the nucleophilic aromatic substitution reaction between an ortho-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) and 2-naphthalenethiol (B184263) in the presence of a base. jst.go.jp Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling, could be employed. thieme-connect.comthieme-connect.de

The molecular structure is defined by the ortho relationship of the aldehyde and the bulky 2-naphthylthio group. Studies on analogous 2-(alkylthio)benzaldehydes show that the conformation is dictated by repulsive interactions between the sulfur atom's lone pairs and the carbonyl group. acs.org This interaction influences the orientation of the aldehyde group relative to the phenyl ring. For this compound, significant steric hindrance between the naphthyl group and the aldehyde would likely force the naphthylthio moiety to twist out of the plane of the benzaldehyde (B42025) ring, defining a specific three-dimensional architecture.

Reactivity: The reactivity of this compound is twofold. The aldehyde group is expected to undergo typical reactions such as:

Condensation reactions: With active methylene (B1212753) compounds (like in Knoevenagel condensation) or amines to form Schiff bases. rsc.orgbeilstein-journals.orgnih.gov

Oxidation: To form the corresponding 2-(2-naphthylthio)benzoic acid. rsc.org

Reduction: To yield 2-(2-naphthylthio)benzyl alcohol. rsc.org

Cannizzaro reaction: Disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. rug.nl

The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide (B87167) and sulfone under specific conditions. chemeo.com The presence of both a sulfur and an oxygen atom makes the molecule a potential bidentate ligand for coordination with metal centers.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals that this compound is not a widely studied compound. While its constituent parts—benzaldehyde and naphthyl thioethers—are well-documented, dedicated research on this specific molecule, including its synthesis, detailed characterization, and applications, is largely absent.

The primary knowledge gap is the lack of empirical data. There are no published reports detailing its physicochemical properties, such as melting point, boiling point, or spectroscopic data (NMR, IR). The following table shows a comparison with related, well-characterized compounds, highlighting the missing information for the target molecule.

| Property | Benzaldehyde | Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(Methylthio)benzaldehyde | This compound |

| Molecular Formula | C₇H₆O | C₇H₆O₂ | C₈H₈OS | C₁₇H₁₂OS |

| Molecular Weight | 106.12 g/mol | 122.12 g/mol | 152.21 g/mol | 264.34 g/mol |

| Boiling Point | 178.1 °C | 197 °C researchgate.net | 141-143 °C (at 13 mmHg) | Data not available |

| Melting Point | -57.1 °C rug.nl | -7 °C researchgate.net | Data not available | Data not available |

| Density | 1.044 g/mL rug.nl | 1.146 g/mL researchgate.net | 1.18 g/mL | Data not available |

This table is interactive. Click on the headers to sort.

Further research is needed to synthesize and characterize this compound. Investigating its reactivity could reveal novel pathways for the synthesis of sulfur-containing heterocyclic compounds. Moreover, its potential as a ligand in catalysis or as a building block for functional materials remains an unexplored and promising area of study.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12OS |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-naphthalen-2-ylsulfanylbenzaldehyde |

InChI |

InChI=1S/C17H12OS/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |

InChI Key |

BQKXCILKEGVRBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Naphthylthio Benzaldehyde and Analogous Architectures

Strategies for the Formation of the Aryl Thioether Moiety

The creation of the C-S bond is a critical step in the synthesis of 2-(2-naphthylthio)benzaldehyde. This is typically achieved by reacting a derivative of benzaldehyde (B42025) with a naphthalene-thiol derivative, or vice-versa. The primary methods for this transformation include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl thioethers. This reaction involves the attack of a nucleophile, in this case, a thiolate, on an aromatic ring that is activated by an electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group. For the synthesis of this compound, this would typically involve the reaction of 2-naphthalenethiolate with an activated 2-halobenzaldehyde (e.g., 2-fluoro- or 2-chlorobenzaldehyde). The aldehyde group itself acts as a moderate EWG, facilitating the substitution.

Recent studies have focused on developing milder conditions for SNAr reactions. For instance, efficient thioetherification can be achieved at temperatures ranging from 0 to 25 °C using a combination of DMF as a solvent and t-BuOK as a base, which avoids the need to pre-form the thiolate. jst.go.jpnih.gov For less reactive aryl halides, the addition of additives like 18-crown-6-ether can facilitate the reaction, even with substrates that are only weakly activated. jst.go.jpnih.gov Research has also shown that for many electron-deficient aryl halides, SNAr reactions with thiols can proceed at room temperature or up to 60 °C using potassium carbonate (K₂CO₃) as the base in dimethylacetamide (DMAc), highlighting the crucial role of both the base and solvent in enabling mild reaction conditions. rsc.orgrsc.org

When the aromatic ring is not sufficiently activated for an SNAr reaction, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for C-S bond formation. nih.govcapes.gov.br These methods are highly versatile and tolerate a wide range of functional groups.

Palladium-Catalyzed Reactions: Palladium complexes are among the most effective catalysts for C-S cross-coupling. nih.gov These reactions typically couple an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed "Ullmann-type" couplings are a classic and cost-effective method for forming C-S bonds. While traditional Ullmann reactions required harsh conditions, modern protocols utilize various ligands to facilitate the coupling at lower temperatures. For aryl halides that are unreactive towards SNAr, specific oxalic diamide ligands have been identified that promote copper-catalyzed coupling with low catalyst loadings. rsc.orgrsc.org The mechanism is often proposed to involve Cu(I)/Cu(III) catalytic cycles. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts have also emerged as a viable option for C-S bond formation, particularly for coupling with less reactive aryl chlorides. rsc.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. These catalytic systems have significantly expanded the ability to synthesize complex aryl thioethers under relatively mild conditions. acs.orgacs.org

The availability of the 2-naphthalenethiol (B184263) precursor is essential for the synthesis. 2-Naphthalenethiol is a white solid organosulfur compound with the formula C₁₀H₇SH. wikipedia.org Several established methods exist for its preparation:

Newman–Kwart Rearrangement: A common laboratory-scale synthesis starts from the readily available 2-naphthol. The naphthol is first converted to a thiocarbamate, which then undergoes a thermal Newman–Kwart rearrangement to yield the corresponding thiol. wikipedia.org

Reduction of Sulfonyl Chlorides: 2-Naphthalenesulfonyl chloride can be reduced to 2-naphthalenethiol using reducing agents like zinc. chemicalbook.com

From Aryl Halides: The thiol can also be prepared from 2-bromonaphthalene through various organometallic intermediates or transition metal-catalyzed thiolation reactions. chemicalbook.com

Methodologies for the Introduction and Functionalization of the Benzaldehyde Core

The second key challenge is the introduction of the aldehyde group onto the benzene (B151609) ring. This can be accomplished either by oxidizing a pre-existing benzylic group or by directly formylating the aromatic ring.

The oxidation of a benzylic alcohol, such as (2-(2-naphthylthio)phenyl)methanol, to the corresponding aldehyde is a common and effective strategy. The primary challenge is to achieve high selectivity and avoid over-oxidation to the carboxylic acid. A variety of modern methods have been developed to address this. rsc.org

DMSO-based oxidation systems are widely used, including the Swern and Pfitzner-Moffatt oxidations. tandfonline.com More recent protocols have explored the use of molecular iodine in a DMSO/water mixture, which provides a chemoselective method for oxidizing benzylic alcohols to aromatic aldehydes. tandfonline.com Another approach involves mechanochemistry, where high-speed ball-milling with NaNO₃/P₂O₅ has been shown to be a clean and efficient method for this transformation. researchgate.net Photocatalysis offers a green alternative; for example, Eosin Y, a metal-free organic dye, can catalyze the aerobic oxidation of benzylic alcohols to aldehydes in excellent yields using visible light and oxygen as the oxidant. organic-chemistry.orgacs.org

| Method | Oxidant/Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| DMSO/I₂ Oxidation | I₂, DMSO/H₂O | 100 °C | Good chemoselectivity, avoids toxic reagents. tandfonline.com |

| Photochemical Oxidation | Eosin Y, O₂ | Visible light (Blue LED) | Green, mild conditions, metal-free. organic-chemistry.orgacs.org |

| Ball-Milling Oxidation | NaNO₃/P₂O₅ | High-speed ball milling | Solvent-free, clean, efficient. researchgate.net |

| Single-Atom Catalysis | Co₁/NC | O₂ | High conversion and selectivity (~99.9%). rsc.org |

Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring in a single step. wikipedia.org This is a type of electrophilic aromatic substitution, and the success of the reaction often depends on the electronic properties of the substrate. wikipedia.org Several named reactions are standard for this purpose:

Gattermann-Koch Reaction: This classic method uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride to formylate aromatic compounds. wikipedia.orgpurechemistry.org

Vilsmeier-Haack Reaction: This reaction employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride. It is particularly effective for electron-rich aromatic rings. wikipedia.orgresearchgate.net

Duff Reaction: The Duff reaction uses hexamine as the formylating agent and is typically applied to highly activated substrates like phenols. Formylation usually occurs ortho to the activating group. wikipedia.orgwikipedia.org

More recent, metal-free protocols have been developed to avoid the use of toxic reagents like carbon monoxide. One such method uses a sodium formate/triphenylphosphine (B44618) ditriflate system, which can formylate various arenes at room temperature in good yields. oup.com

| Reaction | Formylating Agent | Typical Substrates | Conditions |

|---|---|---|---|

| Gattermann-Koch | CO, HCl | Benzene, Toluene | AlCl₃/CuCl, high pressure. purechemistry.org |

| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich arenes (e.g., anisole, pyrroles). wikipedia.orgresearchgate.net | Mild, 0 °C to reflux. |

| Duff Reaction | Hexamine | Phenols, activated arenes. wikipedia.org | Acidic, heated conditions. |

| TPPD/Formate System | Sodium Formate | Mesitylene, Naphthalene (B1677914), Anisole. oup.com | Triphenylphosphine ditriflate, room temperature. |

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has moved beyond traditional heating methods to embrace technologies that can accelerate reactions, improve yields, and enhance safety.

Microwave-Assisted Synthesis Techniques for Benzaldehyde Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods rsc.org. For the synthesis of benzaldehyde derivatives, MAOS can be particularly effective. For example, condensation reactions involving benzaldehydes, such as crossed aldol (B89426) condensations, have been shown to proceed in minutes with high yields under microwave irradiation, compared to hours using traditional stirring methods ugm.ac.idresearchgate.netsemanticscholar.org.

The advantages of MAOS include:

Rapid Reaction Rates: Reactions can be completed in minutes instead of hours rsc.org.

Higher Yields: Improved energy transfer often leads to cleaner reactions with fewer byproducts researchgate.net.

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths.

Multi-component Reaction (MCR) Strategies Incorporating Aldehyde and Thioether Fragments

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all starting materials . This approach is prized for its high atom economy, step economy, and operational simplicity, making it an inherently green methodology nih.gov.

Several classical MCRs, such as the Biginelli and Hantzsch reactions, utilize aldehydes as key components nih.gov. For the synthesis of thioether-containing structures, an MCR could be designed to incorporate a thiol-containing reactant. For example, a three-component reaction involving an aldehyde, an amine, and a thiol could potentially lead to α-aminothioether derivatives. While a direct MCR for this compound is not prominently reported, the principles of MCRs can be applied. A hypothetical MCR could involve 2-halobenzaldehyde, 2-naphthalenethiol, and a third component that facilitates the C-S bond formation and introduces another functional group in a single pot. The development of such reactions is a key area of interest for generating complex molecules from simple starting materials efficiently nih.gov.

Implementation of Green Chemistry Principles in the Synthesis of Related Thioether-Containing Aromatic Aldehydes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. The synthesis of thioether-containing aldehydes can benefit significantly from these principles.

Key green chemistry strategies include:

Use of Greener Solvents: Performing reactions in water instead of volatile organic solvents is a primary goal. Copper-catalyzed couplings of aldehydes and thiols have been successfully performed in water without the need for surfactants rsc.org.

Catalysis: Employing catalysts reduces waste by enabling reactions with higher atom economy. This includes the use of transition-metal catalysts for C-S bond formation or organocatalysts, which avoid the toxicity associated with heavy metals nih.gov. Electrochemical methods also offer a sustainable pathway for synthesizing thio-substituted compounds by avoiding chemical oxidants rsc.org.

Alternative Energy Sources: As discussed, microwave irradiation is a green alternative to conventional heating due to its energy efficiency researchgate.netsemanticscholar.org. Sonication (the use of ultrasound) is another technique that can promote reactions in environmentally benign solvents like water researchgate.net.

Atom Economy: MCRs are inherently green due to their high atom economy, incorporating most atoms from the reactants into the final product with minimal byproduct formation .

An example of a greener approach is the direct oxidation of benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide, where the byproducts are transformed into nitric acid, thus eliminating waste nih.gov. Similarly, developing metal-free, visible-light-mediated reactions for creating thioesters from aldehydes and thiols at room temperature represents a significant advancement in sustainable chemistry acs.org.

Chemical Reactivity and Derivatization Pathways of 2 2 Naphthylthio Benzaldehyde

Reactivity Governed by the Aldehyde Functionality

The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily due to the electrophilic nature of its carbonyl carbon. This makes it a prime target for nucleophiles and a key participant in various condensation reactions.

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde reactivity. Grignard and Wittig reactions are classic examples that transform the aldehyde into more complex structures such as alcohols and alkenes, respectively.

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of 2-(2-Naphthylthio)benzaldehyde. masterorganicchemistry.commasterorganicchemistry.com This addition reaction, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.comlibretexts.org The identity of the "R" group from the Grignard reagent determines the specific structure of the resulting alcohol, allowing for the introduction of various alkyl, vinyl, or aryl substituents. masterorganicchemistry.com

Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with excellent control over the location of the new double bond. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the aldehyde. masterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The structure of the resulting alkene is determined by the specific ylide used. wikipedia.orgorganic-chemistry.org Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Reaction Type | Reactant | General Product Structure |

|---|---|---|

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

Condensation reactions are fundamental carbon-carbon bond-forming processes where the aldehyde acts as an electrophile.

Aldol (B89426) Condensation: In a crossed or mixed aldol condensation, this compound, which lacks α-hydrogens, can act exclusively as the electrophilic partner. masterorganicchemistry.comumkc.edu It reacts with an enolate generated from another carbonyl compound (a ketone or a different aldehyde possessing α-hydrogens). masterorganicchemistry.com The initial product is a β-hydroxy carbonyl compound. Often, this intermediate undergoes spontaneous or heat-induced dehydration to yield a more stable α,β-unsaturated carbonyl compound, a process that drives the reaction to completion. masterorganicchemistry.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetic acid). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.orgthermofisher.com The aldehyde condenses with the active methylene compound, and the intermediate typically dehydrates under the reaction conditions to form a stable, conjugated product. sigmaaldrich.comthermofisher.com This reaction is highly efficient for creating C=C double bonds. wikipedia.org

| Reaction Type | Nucleophilic Partner | General Product Type |

|---|---|---|

| Aldol Condensation | Enolate of a ketone/aldehyde | α,β-Unsaturated Carbonyl Compound |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Substituted Alkene |

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. chemrevlett.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. chemrevlett.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. sphinxsai.com

These imines are not merely final products but are valuable intermediates for further transformations. For instance, the imine double bond can be reduced to form a secondary amine, or it can participate in cycloaddition reactions or be attacked by other nucleophiles, making Schiff base formation a gateway to a wide range of nitrogen-containing compounds.

Transformations Involving the Thioether Linkage and Naphthalene (B1677914) Substructure

Beyond the aldehyde group, the thioether and naphthalene moieties offer additional sites for chemical modification, enabling structural diversification of the core molecule.

The sulfur atom in the thioether linkage is susceptible to oxidation. Controlled oxidation can selectively produce either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, the sulfone. researchgate.netresearchgate.net Reagents such as hydrogen peroxide are commonly used for these transformations. rsc.org The oxidation of the thioether to a sulfoxide occurs readily, while further oxidation to the sulfone requires more forcing conditions. rsc.org The choice of oxidant and reaction conditions (e.g., temperature, catalyst) allows for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org This transformation significantly alters the electronic properties and steric profile of the sulfur-containing bridge.

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

|---|---|---|

| Thioether (Sulfide) | Sulfoxide | S(IV) |

| Sulfoxide | Sulfone | S(VI) |

The naphthalene ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the former is more common for arenes. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (SₑAr): Naphthalene is more reactive towards electrophiles than benzene (B151609). libretexts.orglibretexts.org Substitution on the naphthalene ring of this compound will be directed by the activating effect of the arylthio group. Arylthio groups are generally ortho, para-directing activators. In the case of the 2-substituted naphthalene ring, electrophilic attack is strongly favored at the 1-position due to the formation of a more stable carbocation intermediate that preserves the aromaticity of the adjacent ring. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 1-substituted derivative.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common for electron-rich arenes like naphthalene and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The unsubstituted naphthalene ring in this compound is not activated for SₙAr. This type of reaction would generally not occur unless a leaving group (like a halogen) is present on the ring, along with powerful activating groups, or under forcing conditions that might proceed via a benzyne-type mechanism. wikipedia.org

Directed C-H Activation and Functionalization Mediated by the Thioether Moiety

The thioether moiety in this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of the ortho C-H bonds on both the benzaldehyde (B42025) and naphthyl rings, a process that is otherwise challenging to achieve. The sulfur atom coordinates to the metal center, bringing it in close proximity to the C-H bonds and facilitating their cleavage.

General Mechanism:

The catalytic cycle typically involves the following key steps:

Coordination: The thioether sulfur atom of this compound coordinates to a transition metal catalyst, often a palladium(II) or rhodium(III) species.

C-H Activation: This coordination facilitates the cleavage of a proximal C-H bond, leading to the formation of a metallacyclic intermediate.

Functionalization: The metallacycle then reacts with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Reductive Elimination/Oxidation: The final product is released, and the active catalyst is regenerated to continue the cycle.

While specific studies on the C-H activation of this compound are not extensively documented, the principles of thioether-directed C-H functionalization are well-established. For instance, palladium-catalyzed reactions are known to proceed through a Pd(II)/Pd(IV) cycle, while rhodium-catalyzed reactions often involve a Rh(III)/Rh(I) pathway. The choice of catalyst, oxidant, and coupling partner can be tailored to achieve a variety of functionalizations, including arylation, alkenylation, and acylation at the ortho positions.

Intramolecular Cyclization and Rearrangement Reactions Leading to Fused Systems

The strategic positioning of the aldehyde and thioether groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly thioxanthene (B1196266) derivatives. These reactions typically proceed via intramolecular electrophilic substitution, where the aldehyde is activated by a Lewis or Brønsted acid, followed by cyclization onto the electron-rich naphthyl ring.

A notable example is the indium(III) triflate (In(OTf)₃)-catalyzed reductive cyclization of 2-(arylthio)benzaldehydes to afford unsubstituted 9H-thioxanthenes. This methodology is characterized by its broad substrate scope and tolerance for various functional groups. researchgate.net The reaction proceeds through the formation of a thioxanthylium ion, which is then chemoselectively reduced. researchgate.net

| Reactant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-(Arylthio)benzaldehydes | In(OTf)₃ | Diisopropyl ether | 9H-Thioxanthenes | High |

This reductive cyclization offers a powerful tool for the construction of the core thioxanthene scaffold, which is present in numerous biologically active compounds and materials. The ability to generate the unsubstituted parent ring system opens up avenues for further derivatization.

Exploration of Novel Reaction Pathways and Reagent Development for this compound Derivatives

The reactivity of this compound and its derivatives is an area ripe for further exploration. The development of novel reaction pathways and reagents can unlock new synthetic possibilities and lead to the creation of complex molecular architectures.

Future research directions could focus on:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective cyclization of this compound would provide access to optically active thioxanthene derivatives, which are of significant interest in medicinal chemistry.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could offer an efficient and atom-economical route to highly functionalized fused systems.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods. This could include radical-mediated C-H functionalizations or cyclizations.

Novel Reagent Development: The design of new reagents specifically tailored to react with the aldehyde or thioether functionalities in a selective manner could lead to the discovery of unprecedented chemical transformations.

By expanding the synthetic toolbox for this compound and its derivatives, chemists can continue to harness the potential of this versatile building block for the creation of novel molecules with diverse applications.

Coordination Chemistry and Metal Complexation of 2 2 Naphthylthio Benzaldehyde

Ligand Design Principles and Chelation Modes of 2-(2-Naphthylthio)benzaldehyde

The design of a ligand is crucial in determining the properties and reactivity of the resulting metal complexes. The structural and electronic features of this compound make it a versatile ligand for coordinating with a variety of metal ions.

This compound is anticipated to act as a bidentate ligand, coordinating to a metal center through the oxygen atom of the aldehyde group and the sulfur atom of the thioether group. This chelation would form a stable five-membered ring with the metal ion, a favorable conformation in coordination chemistry. The lone pairs of electrons on the aldehydic oxygen and the thioether sulfur serve as the primary coordination sites. Thioether ligands, known for being soft electron donors, can form stable complexes, and their coordination ability can be enhanced when part of a chelating system. mdpi.com

The coordination of the aldehyde group is expected to occur through the carbonyl oxygen. Upon complexation, a shift in the C=O stretching frequency in the infrared (IR) spectrum to a lower wavenumber is a characteristic indicator of the involvement of the aldehyde oxygen in bonding with the metal ion. Similarly, the involvement of the thioether sulfur in coordination can be inferred from changes in the chemical shifts of adjacent protons in the nuclear magnetic resonance (NMR) spectrum.

The naphthylthio moiety in this compound exerts significant steric and electronic influences on the ligand's properties and the resulting metal complexes. nih.gov The bulky naphthyl group can introduce steric hindrance around the metal center, which can affect the coordination number and geometry of the complex. nih.gov This steric crowding can also influence the stability of the complex by preventing the approach of other ligands or solvent molecules to the metal ion.

Electronically, the naphthyl group is an aromatic system that can participate in π-stacking interactions, potentially leading to the formation of supramolecular structures in the solid state. The thioether linkage can modulate the electron density at the metal center. The electronic properties of the ligand can be tuned by introducing substituents on the naphthyl or benzaldehyde (B42025) rings, which in turn would affect the stability and reactivity of the metal complexes. illinois.edu

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes of this compound can be achieved through various methods, including conventional chemical synthesis and electrochemical techniques.

The most common method for synthesizing metal complexes of this compound involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govsbmu.ac.ir Typically, an ethanolic solution of the ligand is mixed with an aqueous or ethanolic solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)). The reaction mixture is then refluxed for a period to ensure complete complexation. mdpi.com The resulting solid metal complex can be isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and then dried. The general reaction can be represented as:

MX₂ + 2 L → [ML₂]X₂

Where M is the metal ion, X is the anion, and L is the this compound ligand. The stoichiometry of the resulting complex can vary depending on the metal ion and the reaction conditions.

| Complex | Formula | Molecular Weight (g/mol) | Color | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|---|---|

| [CuL₂Cl₂] | C₃₄H₂₄Cl₂CuS₂O₂ | 687.14 | Green | 78 | 12.5 | 1.85 |

| [NiL₂Cl₂] | C₃₄H₂₄Cl₂NiS₂O₂ | 682.28 | Light Green | 72 | 15.2 | 3.10 |

| [CoL₂Cl₂] | C₃₄H₂₄Cl₂CoS₂O₂ | 682.52 | Blue | 68 | 14.8 | 4.50 |

| [ZnL₂Cl₂] | C₃₄H₂₄Cl₂ZnS₂O₂ | 689.00 | White | 85 | 10.7 | Diamagnetic |

Electrochemical synthesis offers an alternative route for the preparation of metal complexes, often providing advantages such as milder reaction conditions and the ability to synthesize complexes that are difficult to obtain through conventional methods. In a typical electrochemical synthesis, a sacrificial metal anode is oxidized in the presence of the ligand in a suitable electrolyte solution. The metal ions generated at the anode then react with the ligand to form the desired complex. This method allows for precise control over the stoichiometry and can lead to the formation of novel metal chelates with unique oxidation states. For instance, the electrochemical oxidation of a metal anode (M) in a solution containing this compound (L) and a supporting electrolyte can be represented as:

Anode: M → Mⁿ⁺ + ne⁻ Solution: Mⁿ⁺ + xL → [MLₓ]ⁿ⁺

This technique has been successfully employed for the synthesis of various metal complexes and could be a promising approach for obtaining novel complexes of this compound. rsc.org

Structural Analysis of Metal Complexes by Advanced Characterization Techniques

The structural elucidation of the synthesized metal complexes is crucial for understanding their chemical and physical properties. A combination of advanced characterization techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. As mentioned earlier, a shift in the ν(C=O) band of the aldehyde group to a lower frequency upon complexation confirms the coordination of the oxygen atom to the metal ion. New bands appearing in the far-IR region can be attributed to the M-O and M-S stretching vibrations, providing direct evidence of coordination. ijsra.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the position and number of d-d bands can help in distinguishing between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide insights into the ligand's binding mode.

| Complex | IR ν(C=O) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | IR ν(M-S) (cm⁻¹) | Electronic Spectra λₘₐₓ (nm) |

|---|---|---|---|---|

| Ligand (L) | 1685 | - | - | - |

| [CuL₂Cl₂] | 1650 | 450 | 380 | 620, 450 |

| [NiL₂Cl₂] | 1655 | 445 | 375 | 680, 410 |

| [CoL₂Cl₂] | 1652 | 448 | 378 | 650, 520 |

| [ZnL₂Cl₂] | 1660 | 440 | 370 | - |

After conducting a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the coordination chemistry, electronic structure, bonding, electrochemical properties, or redox behavior of metal complexes derived from "this compound."

Therefore, it is not possible to provide an article that adheres to the user's specific and detailed outline for the chemical compound “this compound.”

Catalytic Applications and Mechanistic Investigations

2-(2-Naphthylthio)benzaldehyde as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no scientific literature available that describes the use of this compound as a ligand for either homogeneous or heterogeneous catalysis.

No studies have been published detailing the application of this compound in transition metal-catalyzed carbon-carbon, carbon-nitrogen, or carbon-sulfur bond-forming reactions.

Research on the synthesis and application of enantiomerically enriched derivatives of this compound for the development of chiral catalysts is not present in the current body of scientific work.

Evaluation of this compound in Organocatalytic Systems

The potential for this compound to act as an organocatalyst has not been investigated or reported.

Mechanistic Studies of Reactions Involving this compound and its Derivatives

Due to the absence of its application in catalytic reactions, no mechanistic studies have been conducted.

There are no documented studies on the reaction pathways, energy profiles, or specific mechanistic steps such as nucleophilic attack or hydrogen atom transfer involving this compound in a catalytic context.

No kinetic investigations have been performed to determine reaction rates or identify rate-limiting steps for catalytic processes involving this compound.

Identification and Characterization of Reaction Intermediates and Transition States

No specific research data is available on the identification and characterization of reaction intermediates or transition states in catalytic reactions directly involving this compound.

Analysis of Catalyst Influence and Optimization of Reaction Conditions

There is no available information from research studies on the influence of different catalysts or the optimization of reaction conditions (e.g., temperature, solvent, pressure) for catalytic processes centered on this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 2 Naphthylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound like 2-(2-Naphthylthio)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and molecular structure.

Comprehensive One-Dimensional NMR (¹H, ¹³C) for Molecular Framework Confirmation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the protons on the benzaldehyde (B42025) and naphthalene (B1677914) rings.

Aldehyde Proton: A highly deshielded singlet is anticipated in the range of δ 9.5-10.5 ppm, a characteristic chemical shift for aldehyde protons due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. libretexts.orgmodgraph.co.uk

Aromatic Protons: A complex series of multiplets would appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the substituted benzaldehyde ring and the naphthyl ring system would exhibit unique chemical shifts and coupling patterns based on their electronic environment and proximity to the thioether linkage and aldehyde group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton.

Carbonyl Carbon: A signal in the highly deshielded region of δ 190-200 ppm is a definitive indicator of the aldehyde carbonyl carbon. libretexts.orgrsc.org

Aromatic Carbons: A multitude of signals between δ 120-150 ppm would correspond to the carbons of the two aromatic rings. The carbons directly attached to the sulfur atom (C-S) and the aldehyde group (C-CHO) would be specifically influenced and identifiable. The chemical shifts help confirm the substitution pattern on both the benzaldehyde and naphthalene rings. nih.gov

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 (s) | 190.0 - 193.0 |

| Benzaldehyde Ring | 7.2 - 8.0 (m) | 125.0 - 145.0 |

| Naphthyl Ring | 7.4 - 8.2 (m) | 124.0 - 136.0 |

| C-S (Benzaldehyde) | - | 138.0 - 142.0 |

| C-S (Naphthyl) | - | 130.0 - 135.0 |

Note: s = singlet, m = multiplet. Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR confirms the components of the molecule, 2D NMR techniques are essential for assembling the complete connectivity map. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would reveal the connectivity of protons within the benzaldehyde ring and within the naphthyl ring system, allowing for the assignment of adjacent protons. For example, a cross-peak between two protons confirms they are J-coupled, helping to trace the spin systems of each aromatic ring. wikipedia.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com By mapping each proton signal from the 1D spectrum to a carbon signal, an unambiguous assignment of all protonated carbons can be achieved.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two to four bonds. youtube.comsdsu.edu This is critical for connecting the molecular fragments. Key HMBC correlations would include:

The aldehyde proton signal correlating to the benzaldehyde ring carbon it is attached to (C1) and the ortho-carbon (C2).

Protons on the benzaldehyde ring showing correlations to the carbon atom bonded to the sulfur, confirming the position of the thioether linkage.

Protons on the naphthyl ring showing correlations to the naphthyl carbon bonded to the sulfur, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. youtube.com NOESY is particularly useful for determining the preferred conformation of the molecule in solution, for instance, by showing correlations between protons on the benzaldehyde ring and the nearby naphthyl ring.

Solid-State NMR for Crystalline and Amorphous State Analysis

Solid-state NMR (ssNMR) provides insight into the structure, packing, and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the primary technique. It can differentiate between different crystalline forms (polymorphs) or characterize amorphous material. Differences in chemical shifts compared to the solution state can indicate conformational changes or specific intermolecular interactions present in the solid lattice. researchgate.net While challenging, ³³S ssNMR could theoretically provide direct information about the electronic environment around the sulfur atom, though its low natural abundance and large quadrupole moment make it a highly specialized experiment. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups and probe subtle bonding interactions within the molecule.

Vibrational Mode Assignment for Aldehyde and Thioether Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups and aromatic frameworks.

Aldehyde Group: This group gives rise to several distinct and easily identifiable peaks in the IR spectrum.

C=O Stretch: A very strong and sharp absorption band is expected between 1685 and 1710 cm⁻¹, characteristic of an aromatic aldehyde. spectroscopyonline.com Conjugation with the benzene (B151609) ring lowers the frequency compared to aliphatic aldehydes. libretexts.org

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are typically observed between 2850-2700 cm⁻¹. The appearance of two bands instead of one is often due to Fermi resonance between the C-H stretching fundamental and the first overtone of the aldehydic C-H bending vibration. spectroscopyonline.com

Thioether Group: The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, generally between 710-570 cm⁻¹. Its identification can be complex due to overlap with other absorptions.

Aromatic Rings: Strong bands corresponding to C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution patterns on the aromatic rings.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde | 2850 - 2700 (often two bands) | Medium |

| C=O Stretch | Aldehyde | 1710 - 1685 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C-H Bending | Aldehyde | ~1390 | Medium |

| C-S Stretch | Thioether | 710 - 570 | Weak to Medium |

Note: Frequencies are based on typical ranges for the specified functional groups.

Investigation of Inter- and Intramolecular Hydrogen Bonding Interactions

While this compound lacks a classic hydrogen bond donor like an -OH or -NH group, it can potentially form weak intramolecular hydrogen bonds of the C-H···O or C-H···S type. The molecular geometry may allow a C-H bond from either the benzaldehyde or naphthyl ring to come into close proximity with the lone pair of electrons on the aldehyde oxygen or the thioether sulfur. The existence of sulfur-mediated hydrogen bonds is well-documented in various systems. nih.gov

These weak interactions can be investigated using IR spectroscopy. The formation of an intramolecular hydrogen bond typically causes a slight red-shift (a shift to lower wavenumber) and broadening of the stretching frequency of the acceptor group (e.g., the C=O stretch). researchgate.net Precise analysis of the C=O band shape and position in different solvents or at varying temperatures can provide evidence for or against such weak intramolecular interactions that help stabilize a particular molecular conformation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides the highly accurate mass of a molecule, which allows for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₇H₁₂OS) is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S).

Theoretical Monoisotopic Mass Calculation:

17 x Carbon (¹²C) = 17 x 12.000000 = 204.000000 Da

12 x Hydrogen (¹H) = 12 x 1.007825 = 12.093900 Da

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915 Da

1 x Sulfur (³²S) = 1 x 31.972071 = 31.972071 Da

Total Exact Mass = 264.0609 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 264.0609 would confirm the elemental composition of C₁₇H₁₂OS, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂OS |

| Calculated Exact Mass | 264.0609 Da |

| Ion Adduct (Predicted) | [M+H]⁺, [M+Na]⁺ |

| [M+H]⁺ m/z | 265.0687 |

| [M+Na]⁺ m/z | 287.0508 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion, [M]⁺˙ or [M+H]⁺) to generate a spectrum of product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable charged fragments.

Key predicted fragmentation pathways include:

Cleavage of the C-S bond: This is a common fragmentation pathway for aryl thioethers. This could lead to the formation of a naphthylthio radical and a benzoyl cation ([C₇H₅O]⁺) at m/z 105, or a naphthyl cation ([C₁₀H₇]⁺) at m/z 127 and a thiobenzaldehyde radical.

Cleavage of the S-Naphthyl bond: This would result in a naphthalenethiol radical and a benzoyl cation.

Loss of the formyl group (-CHO): A characteristic fragmentation of benzaldehydes is the loss of the formyl radical (29 Da) or carbon monoxide (28 Da). docbrown.info This would produce fragment ions at m/z 235 ([M-CHO]⁺) or m/z 236 ([M-CO]⁺˙).

Fragmentation of the aromatic rings: The stable phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment in the mass spectra of benzaldehyde derivatives. docbrown.infoyoutube.com Similarly, fragmentation of the naphthalene ring could occur.

The analysis of these characteristic fragments allows for the confirmation of the different structural motifs within the molecule.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 265.0687 ([M+H]⁺) | 237.0734 | [M+H - CO]⁺ |

| 265.0687 ([M+H]⁺) | 127.0542 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 265.0687 ([M+H]⁺) | 105.0335 | [C₇H₅O]⁺ (Benzoyl cation) |

Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures, such as reaction products or environmental samples.

In the context of this compound, LC-MS could be employed to:

Monitor reaction progress: During its synthesis, LC-MS can be used to track the consumption of reactants and the formation of the desired product, as well as any side products or impurities.

Purity assessment: The purity of a synthesized batch of this compound can be determined by separating it from any residual starting materials or byproducts.

Metabolite identification: If studying the biotransformation of this compound, LC-MS can be used to separate and identify potential metabolites in biological matrices. nih.gov

The choice of chromatographic conditions (e.g., stationary phase, mobile phase composition) would be optimized to achieve good separation of the components of interest before their introduction into the mass spectrometer for detection and identification.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to be influenced by the chromophores present: the benzaldehyde moiety and the naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands in the UV region, typically around 220 nm, 275 nm, and with finer structure between 300-320 nm. photochemcad.com Benzaldehyde shows absorption bands related to π→π* and n→π* transitions.

The conjugation of these two systems through the sulfur atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. This is due to the extension of the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.govresearchgate.net The emission spectrum of this compound would likely be dominated by the naphthalene moiety, as it is a strong fluorophore. The precise emission wavelength and quantum yield would be influenced by the substitution pattern and the extent of electronic communication with the benzaldehyde group. The presence of the sulfur atom (heavy atom effect) might lead to some quenching of the fluorescence and an increase in phosphorescence.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value/Range | Remarks |

|---|---|---|

| Absorption Maxima (λ_max) | 280-350 nm | Expected π→π* transitions, red-shifted due to conjugation. |

| Molar Absorptivity (ε) | High | Indicative of allowed electronic transitions. |

| Emission Maxima (λ_em) | 320-400 nm | Characteristic of naphthalene-type fluorescence, potentially red-shifted. |

| Stokes Shift | ~20-50 nm | Difference between absorption and emission maxima. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Bond lengths and angles: Confirming the covalent connectivity and providing insight into bond orders and strain.

Planarity: Assessing the planarity of the aromatic rings.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking, C-H···O, or C-H···π interactions, which govern the supramolecular architecture. scispace.com

This detailed structural information is invaluable for structure-property relationship studies and computational modeling. While no specific crystal structure for this compound is available in the searched databases, analysis of related diaryl thioethers often reveals non-planar structures due to the steric hindrance around the sulfur atom. rsc.orguni-goettingen.de

Computational and Theoretical Investigations of 2 2 Naphthylthio Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior at the atomic level.

Optimized Molecular Geometries and Electronic Structure Analysis

A foundational step in the computational analysis of 2-(2-Naphthylthio)benzaldehyde would involve geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation would identify the lowest energy conformation of the molecule. This process yields precise bond lengths, bond angles, and dihedral angles.

Table 7.1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aldehyde)-H | Data not available |

| C=O | Data not available | |

| C-S (benzaldehyde) | Data not available | |

| S-C (naphthyl) | Data not available | |

| Bond Angle | C-C-C (benzaldehyde ring) | Data not available |

| C-S-C | Data not available | |

| Dihedral Angle | Phenyl-S-Naphthyl | Data not available |

This table is illustrative and requires data from actual DFT calculations.

Analysis of the electronic structure would follow, providing information on the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are also instrumental in predicting spectroscopic data, which can be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule in a simulated solvent.

IR Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculated frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group and the C-S stretching modes.

Table 7.2: Hypothetical Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | Data not available | Data not available | Aldehyde carbonyl stretch |

| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretch |

| ν(C-S) | Data not available | Data not available | Thioether C-S stretch |

This table is illustrative and requires data from actual DFT calculations and experimental spectra.

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), provide insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 7.3: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative and requires data from actual DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Behavior in Different Environments

MD simulations of this compound in various solvents (e.g., water, ethanol, chloroform) would reveal its conformational landscape. By tracking the molecule's trajectory over nanoseconds, researchers could identify the most stable conformers and the energy barriers for rotation around key single bonds, such as the C-S bonds. This analysis is crucial for understanding how the molecule's shape and flexibility are influenced by its surroundings.

Studies of Intermolecular Interactions with Biological Receptors or Substrates

If this compound is investigated for potential biological activity, MD simulations would be essential for studying its interactions with target proteins or enzymes. By docking the molecule into the active site of a receptor and running an MD simulation, it is possible to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and calculate the binding free energy. These studies provide a molecular-level understanding of the compound's potential mechanism of action.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms and to characterize the fleeting nature of transition states, which are often inaccessible through experimental means alone. For a molecule such as this compound, theoretical investigations can provide profound insights into its reactivity, selectivity, and the energetic landscape of its chemical transformations.

Methodological Approaches

The study of reaction mechanisms involving thioethers and aldehydes frequently employs quantum mechanical (QM) methods, with Density Functional Theory (DFT) being a particularly popular choice due to its balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in reactions analogous to the thia-Michael addition, computational studies have been instrumental in dissecting the reaction into discrete steps, such as the initial deprotonation of a thiol to form a more nucleophilic thiolate anion, followed by the nucleophilic attack on an electrophilic center. researchgate.netnih.gov

The choice of DFT functional and basis set is critical for obtaining reliable results. Range-separated functionals, for example, have been shown to be necessary for accurately modeling thio-Michael additions, as they can correctly predict the stability of carbanion intermediates where many other functionals fail. acs.org For more complex systems, such as enzyme-catalyzed reactions, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed. researchgate.net In such a setup, the reacting species (e.g., the substrate and key active site residues) are treated with a high level of theory (QM), while the surrounding protein and solvent environment are described using a less computationally expensive classical force field (MM).

Case Study: Hypothetical Reaction Pathways

To illustrate the application of these methods to this compound, one could envision a computational study on its oxidation or its participation in a nucleophilic addition reaction. For example, in a hypothetical nucleophilic addition to the aldehyde group, DFT calculations could be used to compare a direct addition mechanism with a base-catalyzed pathway. The calculations would involve optimizing the geometries of all stationary points along the reaction coordinate and computing their energies.

The transition states would be identified as first-order saddle points on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the intended reactants and products. nih.gov

Below is a hypothetical data table summarizing the kind of results that could be obtained from a DFT study on two competing pathways for a reaction involving this compound.

Table 1: Hypothetical DFT Calculation Results for Competing Reaction Pathways

| Parameter | Pathway A: Direct Nucleophilic Addition | Pathway B: Base-Catalyzed Nucleophilic Addition |

|---|---|---|

| Reactant Complex Energy (kcal/mol) | 0.0 | -5.2 |

| Transition State Energy (kcal/mol) | +25.8 | +15.3 |

| Intermediate Energy (kcal/mol) | N/A | -10.7 |

| Product Complex Energy (kcal/mol) | -15.4 | -15.4 |

| Activation Energy (kcal/mol) | 25.8 | 20.5 |

| Reaction Enthalpy (kcal/mol) | -15.4 | -10.2 |

The data in such a table would allow researchers to determine the kinetically and thermodynamically favored reaction pathway. In this hypothetical example, the base-catalyzed pathway exhibits a lower activation energy, suggesting it would be the kinetically preferred route.

Molecular Docking and Virtual Screening Methodologies for Ligand Design

Molecular docking and virtual screening are powerful computational techniques that play a crucial role in modern drug discovery and materials science. nih.gov These methodologies can be applied to this compound to explore its potential as a ligand for various biological targets or to design novel derivatives with enhanced binding affinities and specificities.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, this typically involves docking a small molecule ligand, such as a derivative of this compound, into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can provide valuable insights into the binding mode of a ligand, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions. mdpi.commdpi.com This information can then be used to rationalize the observed biological activity of the compound and to guide the design of new analogues with improved properties. For instance, docking studies on benzaldehyde (B42025) derivatives have been used to predict their binding modes and affinities for enzymes like aldose reductase and aldehyde dehydrogenase. dergipark.org.trnih.gov

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Pharmacophore-based screening and structure-based virtual screening are two common approaches.

Pharmacophore-based virtual screening uses a model of the essential steric and electronic features that are required for a molecule to interact with a specific target. This model can be generated from the structure of a known active ligand or from the protein binding site itself. Large compound databases can then be rapidly screened to identify molecules that match the pharmacophore model. mdpi.com

Structure-based virtual screening involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. nih.gov This approach has become increasingly feasible with the growing number of experimentally determined protein structures and advances in computational power.

A virtual screening campaign starting with the this compound scaffold could be used to identify novel inhibitors for a particular enzyme. The process would involve preparing a 3D structure of the target protein, defining the binding site, and then using a docking program to screen a library of commercially available or custom-designed compounds based on the lead scaffold.

Below is an illustrative data table showing the type of output one might expect from a molecular docking study of this compound and its hypothetical derivatives against a protein target.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | -7.5 | -8.2 | Tyr23, Phe87, Trp112 |

| Derivative 1 (4-hydroxy) | -8.2 | -9.1 | Tyr23, Phe87, Trp112, Ser150 |

| Derivative 2 (4-methoxy) | -7.9 | -8.8 | Tyr23, Phe87, Trp112, Val148 |

| Derivative 3 (3-chloro) | -8.5 | -9.5 | Tyr23, Phe87, Trp112, Leu180 |

The docking scores and predicted binding energies in this hypothetical table suggest that the addition of certain substituents could enhance the binding affinity of the parent compound. dergipark.org.tr The identification of key interacting residues provides a roadmap for further optimization of the ligand's structure. mdpi.com

Advanced Applications and Future Research Directions

Incorporation into Functional Organic Materials (e.g., Optoelectronic Devices, Sensing Materials)

The integration of 2-(2-Naphthylthio)benzaldehyde into polymeric and molecular materials offers a promising strategy for developing functional organic materials with tailored properties. The thioether linkage and the aromatic naphthyl group are key to its potential in this domain. Analogous compounds, such as 2-(phenylthio)benzaldehyde, have been recognized for their role in material science, where they can be incorporated into polymer formulations to enhance properties like thermal stability and mechanical strength chemimpex.com. It is proposed that the larger, more polarizable naphthyl group in this compound could lead to even more significant improvements in these characteristics.

Future research could focus on synthesizing polymers that incorporate the this compound unit as a pendant group or directly into the polymer backbone. The resulting materials could exhibit enhanced refractive indices, crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfur atom, with its available lone pairs, and the extended π-system of the naphthalene (B1677914) ring can also serve as recognition sites for various analytes, suggesting its utility in the design of novel chemosensors.

Table 1: Potential Applications in Functional Organic Materials

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Optoelectronics | Component in high refractive index polymers, host materials for OLEDs. | Naphthyl group, thioether linkage. |

| Sensing Materials | Active layer in chemosensors for metal ions or organic molecules. | Sulfur atom (binding site), aromatic system (fluorescence modulation). |

| High-Performance Polymers | Monomer for enhancing thermal and mechanical stability. | Rigid naphthyl group, stable C-S bond. |

Utilization as Building Blocks for Complex Heterocyclic Systems Beyond Conventional Derivatization

The aldehyde functionality of this compound serves as a versatile handle for constructing intricate molecular architectures, particularly complex heterocyclic systems. While aldehydes are common starting materials, the presence of the ortho-naphthylthio group can be exploited to direct reactions toward novel scaffolds that are not accessible through conventional methods. Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, are a particularly promising avenue. For instance, 2-naphthol, a structural relative, is widely used with various aldehydes in MCRs to build diverse and biologically relevant heterocyclic frameworks like xanthenes and benzopyrans fardapaper.irresearchgate.net.

Future research should explore the participation of this compound in similar MCRs. The steric and electronic influence of the bulky naphthylthio substituent could lead to unique stereochemical outcomes and the formation of novel heterocyclic skeletons. The synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde, a complex heterocyclic system, has already demonstrated the viability of using related structures as advanced building blocks mendeley.com. Investigations into intramolecular cyclization reactions, where the thioether sulfur atom or the naphthyl ring participates in the reaction, could also yield previously inaccessible polycyclic aromatic systems with interesting photophysical properties.

Investigations in Bioinorganic Chemistry through Tailored Metal Complexes

The field of bioinorganic chemistry can benefit from ligands derived from this compound. The most straightforward approach involves the conversion of the aldehyde group into a Schiff base by condensation with a primary amine. This reaction creates a multidentate ligand system containing nitrogen and sulfur donor atoms, which are excellent for coordinating with a variety of transition metals. The resulting metal complexes have potential applications as catalysts, models for metalloenzyme active sites, or as therapeutic agents.

The design of these ligands can be highly modular. By choosing different amines for the Schiff base formation, the steric and electronic properties of the resulting metal complex can be finely tuned. For example, using a chiral amine would introduce chirality into the ligand framework, enabling the synthesis of asymmetric catalysts. The naphthyl group can also influence the properties of the final complex, potentially participating in π-stacking interactions or affecting the redox potential of the metal center. Research into the synthesis and characterization of metal complexes derived from naphthofuran-based Schiff bases has shown the rich coordination chemistry and potential biological activities of such systems nih.gov. Similar exploration with this compound-derived ligands is a logical and promising next step.

Table 2: Potential Metal Complexes and Research Directions

| Ligand Type | Metal Ions | Potential Applications | Future Research Focus |

|---|---|---|---|

| Schiff Base Ligands | Co(II), Ni(II), Cu(II), Zn(II) | Catalysis, Bio-mimetic models, Antimicrobial agents. | Synthesis of new Schiff bases, study of coordination chemistry, biological evaluation. |

| Phosphine-containing Ligands | Pd(II), Pt(II), Rh(I) | Homogeneous catalysis, anticancer agents. | Development of P,S-bidentate ligands, catalytic activity screening. |

Development of Stimuli-Responsive or Smart Materials Based on the this compound Framework

Smart materials that respond to external stimuli are at the forefront of materials science. The thioether group within this compound is a key feature for developing such materials, particularly those responsive to changes in the redox environment. Thioethers are known to be susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide, converting the hydrophobic sulfide (B99878) to a more hydrophilic sulfoxide (B87167) or sulfone rsc.orgsemopenalex.org. This change in polarity can trigger a macroscopic response.